molecular formula C20H34O4 B012941 1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene CAS No. 25155-25-3

1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene

Cat. No.: B012941
CAS No.: 25155-25-3
M. Wt: 338.5 g/mol
InChI Key: GWQOYRSARAWVTC-UHFFFAOYSA-N
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Description

Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is an industrial chemical used primarily as an initiator for polymerization processes. This compound is known for its role in producing polymers used in various consumer products such as wire and cable insulation, pipes, hoses, and shoe soles .

Preparation Methods

The synthesis of Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves several steps. One method includes the reaction of low-concentration tert-butyl hydroperoxide with sodium carbonate and sodium sulfate to purify the reactant. This is followed by the addition of diisopropylbenzene alcohol and a strong oxidizing catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction mixture is then washed with deionized water and sodium hydroxide solution to obtain the final product with a high purity .

Chemical Reactions Analysis

Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] undergoes various chemical reactions, primarily involving oxidation and polymerization. It acts as an initiator in polymerization reactions, where it decomposes to form free radicals that initiate the polymerization process. Common reagents used in these reactions include sulfuric acid and tert-butyl hydroperoxide. The major products formed from these reactions are polymers used in industrial applications .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and industry. It is used as an initiator for polymerization processes, which are essential in producing various polymers for consumer products. Additionally, it is studied for its potential environmental impact and its role in industrial processes .

Mechanism of Action

The mechanism of action of Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves the decomposition of the peroxide bond to form free radicals. These free radicals then initiate the polymerization process by reacting with monomers to form polymer chains. The molecular targets involved in this process are primarily the monomers used in polymerization .

Comparison with Similar Compounds

Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is similar to other peroxides used as polymerization initiators, such as Peroxide, [1,3-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)]. it is unique in its specific structure and the types of polymers it helps produce. Other similar compounds include tert-butyl hydroperoxide and di-tert-butyl peroxide, which also serve as initiators in polymerization processes .

Properties

IUPAC Name

1,4-bis(2-tert-butylperoxypropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(2,3)21-23-19(7,8)15-11-13-16(14-12-15)20(9,10)24-22-18(4,5)6/h11-14H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOYRSARAWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60881110
Record name 1,4-Bis(1-tert-butyldioxy-1-methylethyl)benzene
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Molecular Weight

338.5 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Other Solid; Other Solid
Record name Peroxide, 1,1'-[1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl)
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Vapor Pressure

0.0000171 [mmHg]
Record name 1,4-Bis(alpha-(t-butyldioxy)isopropyl)benzene
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CAS No.

2781-00-2, 25155-25-3
Record name 1,1′-[1,4-Phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) peroxide]
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Record name 1,4-Bis(alpha-(t-butyldioxy)isopropyl)benzene
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Record name Peroxide, 1,1'-[1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl)
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Record name Peroxide, 1,1'-[1,4-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl)
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Record name 1,4-Bis(1-tert-butyldioxy-1-methylethyl)benzene
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Record name Di-tert-butyl α,α,α',α'-tetramethyl-(p-phenylenedimethylene) diperoxide
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Record name [1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[tert-butyl] peroxide
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Record name 1,4-BIS(1-TERT-BUTYLDIOXY-1-METHYLETHYL)BENZENE
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Record name 1,4-BIS(ALPHA-(T-BUTYLDIOXY)ISOPROPYL)BENZENE
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Melting Point

79 °C
Record name 1,4-BIS(ALPHA-(T-BUTYLDIOXY)ISOPROPYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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